CCT241161 is an orally bioavailable, small-molecule pan-RAF inhibitor uniquely engineered with potent anti-SRC family kinase (SFK) activity [1]. Unlike first-generation selective BRAF inhibitors, CCT241161 acts as a paradox-breaking agent, simultaneously suppressing BRAF, CRAF, and the SRC-mediated bypass tracks that typically drive acquired resistance [2]. This dual-action profile makes it a critical procurement choice for researchers and assay developers modeling treatment-resistant melanoma and colorectal cancers, particularly where MAPK pathway reactivation limits the utility of standard targeted compounds [1].
Procuring standard BRAF inhibitors like vemurafenib or dabrafenib for advanced resistance models often fails because these agents induce paradoxical MAPK pathway activation in the presence of upstream RAS mutations or through BRAF/CRAF dimerization [3]. Conversely, substituting with generic SRC inhibitors fails to achieve the necessary primary RAF suppression, requiring complex and often poorly reproducible multi-drug combinations [1]. CCT241161 provides a single-molecule solution that prevents this paradoxical reactivation, ensuring robust target engagement and simplifying in vivo dosing regimens without the confounding variables of combination therapies [2].
In cell-free kinase assays, CCT241161 demonstrates significantly enhanced binding affinity and inhibitory potency against primary targets compared to its close structural analog, CCT196969 [1]. This enhanced biochemical efficiency allows for lower active concentrations in downstream cellular assays.
| Evidence Dimension | In vitro IC50 for BRAF V600E, CRAF, and LCK |
| Target Compound Data | BRAF V600E: 15 nM; CRAF: 6 nM; LCK: 3 nM |
| Comparator Or Baseline | CCT196969 (BRAF V600E: 40 nM; CRAF: 12 nM; LCK: 14 nM) |
| Quantified Difference | CCT241161 exhibits 2.6-fold greater potency against BRAF V600E, 2-fold against CRAF, and 4.6-fold against LCK. |
| Conditions | In vitro biochemical kinase assays |
Higher target potency enables researchers to use lower compound concentrations, minimizing off-target toxicity and improving the therapeutic window in sensitive cell-based assays.
First-generation BRAF inhibitors actively promote tumor growth in NRAS-mutant or BRAF wild-type contexts through RAF dimer transactivation. CCT241161 completely suppresses this mechanism by simultaneously inhibiting the SRC family kinases that facilitate pathway reactivation [1].
| Evidence Dimension | MEK/ERK pathway activation in NRAS-mutant models |
| Target Compound Data | Suppresses MEK and ERK phosphorylation without inducing pathway hyperactivation |
| Comparator Or Baseline | Vemurafenib (induces robust paradoxical RAF dimerization and MEK/ERK hyperactivation) |
| Quantified Difference | Complete prevention of drug-mediated RAF dimer transactivation compared to the vemurafenib baseline. |
| Conditions | NRAS mutant and BRAF wild-type melanoma cell lines |
This paradox-breaking mechanism is essential for procuring a reliable inhibitor for NRAS-driven tumors where standard BRAF inhibitors are strictly contraindicated.
For in vivo xenograft studies, CCT241161 provides excellent oral bioavailability and achieves high systemic concentrations, outperforming its analog CCT196969 and matching the clinical exposure levels of standard-of-care drugs [1].
| Evidence Dimension | Plasma exposure following oral administration |
| Target Compound Data | ~50 μM plasma exposure |
| Comparator Or Baseline | CCT196969 (~40 μM plasma exposure) |
| Quantified Difference | CCT241161 achieves a 25% higher plasma concentration, ensuring sustained target saturation. |
| Conditions | Oral dosing (20 mg/kg/day) in murine xenograft models |
Reliable oral bioavailability and high plasma concentrations simplify in vivo dosing protocols and ensure reproducible target suppression in complex PDX models.
Because CCT241161 effectively inhibits tumors with intrinsic or acquired resistance to vemurafenib and dabrafenib, it is the optimal procurement choice for in vivo PDX studies investigating second-line targeted therapies in melanoma [1].
Standard BRAF inhibitors cause paradoxical activation in NRAS-mutant cells. CCT241161's paradox-breaking profile makes it an essential tool for developing assays and screening protocols specifically targeting NRAS-driven malignancies [2].
By simultaneously inhibiting BRAF, CRAF, and SFKs with high potency, CCT241161 allows researchers to study the crosstalk between MAPK and SRC signaling pathways without the confounding pharmacokinetic interactions of multi-drug combinations [1].